Cas no 1510088-64-8 (1-(4-Chloro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

1-(4-Chloro-1-benzofuran-2-yl)-2-methylpropan-1-amine 化学的及び物理的性質
名前と識別子
-
- EN300-745093
- 1-(4-chloro-1-benzofuran-2-yl)-2-methylpropan-1-amine
- 1510088-64-8
- 1-(4-Chloro-1-benzofuran-2-yl)-2-methylpropan-1-amine
-
- インチ: 1S/C12H14ClNO/c1-7(2)12(14)11-6-8-9(13)4-3-5-10(8)15-11/h3-7,12H,14H2,1-2H3
- InChIKey: RTEUQVYMQSCMKX-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC2=C1C=C(C(C(C)C)N)O2
計算された属性
- 精确分子量: 223.0763918g/mol
- 同位素质量: 223.0763918g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 222
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.2
- トポロジー分子極性表面積: 39.2Ų
1-(4-Chloro-1-benzofuran-2-yl)-2-methylpropan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-745093-1.0g |
1-(4-chloro-1-benzofuran-2-yl)-2-methylpropan-1-amine |
1510088-64-8 | 95.0% | 1.0g |
$699.0 | 2025-03-11 | |
Enamine | EN300-745093-0.25g |
1-(4-chloro-1-benzofuran-2-yl)-2-methylpropan-1-amine |
1510088-64-8 | 95.0% | 0.25g |
$642.0 | 2025-03-11 | |
Enamine | EN300-745093-0.05g |
1-(4-chloro-1-benzofuran-2-yl)-2-methylpropan-1-amine |
1510088-64-8 | 95.0% | 0.05g |
$587.0 | 2025-03-11 | |
Enamine | EN300-745093-2.5g |
1-(4-chloro-1-benzofuran-2-yl)-2-methylpropan-1-amine |
1510088-64-8 | 95.0% | 2.5g |
$1370.0 | 2025-03-11 | |
Enamine | EN300-745093-10.0g |
1-(4-chloro-1-benzofuran-2-yl)-2-methylpropan-1-amine |
1510088-64-8 | 95.0% | 10.0g |
$3007.0 | 2025-03-11 | |
Enamine | EN300-745093-5.0g |
1-(4-chloro-1-benzofuran-2-yl)-2-methylpropan-1-amine |
1510088-64-8 | 95.0% | 5.0g |
$2028.0 | 2025-03-11 | |
Enamine | EN300-745093-0.1g |
1-(4-chloro-1-benzofuran-2-yl)-2-methylpropan-1-amine |
1510088-64-8 | 95.0% | 0.1g |
$615.0 | 2025-03-11 | |
Enamine | EN300-745093-0.5g |
1-(4-chloro-1-benzofuran-2-yl)-2-methylpropan-1-amine |
1510088-64-8 | 95.0% | 0.5g |
$671.0 | 2025-03-11 |
1-(4-Chloro-1-benzofuran-2-yl)-2-methylpropan-1-amine 関連文献
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
1-(4-Chloro-1-benzofuran-2-yl)-2-methylpropan-1-amineに関する追加情報
Recent Advances in the Study of 1-(4-Chloro-1-benzofuran-2-yl)-2-methylpropan-1-amine (CAS: 1510088-64-8)
The compound 1-(4-Chloro-1-benzofuran-2-yl)-2-methylpropan-1-amine (CAS: 1510088-64-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its benzofuran core and amine functionality, has shown promising potential in various therapeutic applications, including central nervous system (CNS) disorders and antimicrobial activity. Recent studies have focused on elucidating its pharmacological properties, synthetic pathways, and mechanisms of action, providing valuable insights for drug development.
One of the key areas of investigation has been the compound's interaction with neurotransmitter systems. Preliminary in vitro and in vivo studies suggest that 1-(4-Chloro-1-benzofuran-2-yl)-2-methylpropan-1-amine exhibits affinity for serotonin and dopamine receptors, indicating its potential as a modulator of CNS activity. Researchers have employed advanced techniques such as molecular docking and binding assays to characterize these interactions, revealing structural features critical for receptor binding. These findings could pave the way for the development of novel psychotropic agents.
In addition to its CNS activity, recent research has explored the antimicrobial properties of this compound. Studies have demonstrated its efficacy against a range of Gram-positive and Gram-negative bacteria, with particular potency against drug-resistant strains. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential enzymatic processes. These results highlight the potential of 1-(4-Chloro-1-benzofuran-2-yl)-2-methylpropan-1-amine as a lead compound for new antibiotic development, especially in the face of growing antimicrobial resistance.
Synthetic approaches to 1-(4-Chloro-1-benzofuran-2-yl)-2-methylpropan-1-amine have also been refined in recent work. Novel catalytic methods have been developed to improve yield and purity while reducing environmental impact. These advancements in synthetic chemistry not only facilitate further research on this compound but also contribute to the broader field of heterocyclic amine synthesis. The optimized routes demonstrate the importance of sustainable chemistry in pharmaceutical development.
Pharmacokinetic studies have provided crucial data on the absorption, distribution, metabolism, and excretion (ADME) properties of 1-(4-Chloro-1-benzofuran-2-yl)-2-methylpropan-1-amine. Results indicate favorable bioavailability and metabolic stability, with preliminary toxicity assessments showing an acceptable safety profile. These findings support further investigation of this compound in preclinical models and potentially in clinical trials for specific indications.
The growing body of research on 1-(4-Chloro-1-benzofuran-2-yl)-2-methylpropan-1-amine (CAS: 1510088-64-8) underscores its potential as a versatile scaffold in medicinal chemistry. Future directions may include structure-activity relationship (SAR) studies to optimize its pharmacological profile, as well as investigations into combination therapies and targeted delivery systems. As research progresses, this compound may emerge as a valuable tool in addressing unmet medical needs across multiple therapeutic areas.
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